molecular formula C26H29ClN2O5 B5310865 5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5310865
M. Wt: 485.0 g/mol
InChI Key: IOETYZFACDSYTF-ZNTNEXAZSA-N
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Description

This compound is a 1,5-dihydro-2H-pyrrol-2-one derivative characterized by three key structural motifs:

  • Aryl substituents: A 4-chlorophenyl group at position 5 and a 4-ethoxy-2-methylbenzoyl group at position 2. The chloro group enhances electron-withdrawing properties, while the ethoxy and methyl groups influence steric and electronic interactions.
  • Hydroxy group: Positioned at C3, enabling hydrogen bonding and affecting solubility.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O5/c1-3-34-20-8-9-21(17(2)16-20)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOETYZFACDSYTF-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

  • C5-Phenyl Group: The target’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-ethyl group in ’s compound (electron-donating). Chloro substituents may enhance binding to hydrophobic pockets in target proteins, whereas ethyl groups could increase lipophilicity and membrane permeability .

Benzoyl Group Variations

  • 4-Ethoxy-2-Methyl (Target) vs. 4-Ethoxy-3-Methyl () :
    • The ortho-methyl group in the target introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations. The meta-methyl in ’s compound could alter π-π stacking interactions .

N1-Substituent Modifications

  • Morpholinyl vs. Diethylamino (): The morpholine ring in the target enhances polarity and hydrogen-bonding capacity, improving solubility compared to the more lipophilic diethylamino group. This could reduce off-target binding to lipid-rich tissues .

Implications for Structure-Activity Relationships (SAR)

  • Solubility: The morpholine group in the target likely improves solubility over ’s diethylaminoethyl group, critical for oral bioavailability.
  • Steric Effects : The ortho-methyl in the target’s benzoyl group may optimize binding to concave active sites, whereas ’s bulky benzyloxy group could hinder access to deep pockets .

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